

What are the physical and chemical properties of Lucidin 3-O-glucoside?

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Compound of Interest

Compound Name: *Lucidin 3-O-glucoside*

Cat. No.: *B2831480*

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An In-depth Technical Guide on the Physical and Chemical Properties of **Lucidin 3-O-glucoside**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Lucidin 3-O-glucoside** (CAS No: 22255-29-4), an anthraquinone glycoside found in plants of the Rubiaceae family, such as *Rubia tinctorum* (madder plant)[1]. While extensive research on this specific compound is limited, this document consolidates available data on its properties, spectroscopic characteristics, and relevant experimental methodologies. Information on its aglycone, Lucidin, is included to provide a broader context for potential biological activity and toxicological considerations.

Physicochemical Properties

Lucidin 3-O-glucoside consists of the aglycone lucidin (1,3-dihydroxy-2-hydroxymethylantraquinone) linked to a β -D-glucopyranosyl group at the 3-hydroxyl position[1]. The addition of the glucose moiety significantly enhances the molecule's polarity and water solubility compared to its aglycone[1]. The primary physical and chemical data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₀ O ₁₀	[1][2][3][4][5][6]
Molecular Weight	432.38 g/mol	[1][2][3][4][5][6]
CAS Number	22255-29-4	[1][3][6][7]
Appearance	Solid powder	[1][2][4]
Melting Point	220 - 221 °C (from methanol)	[2]
Boiling Point	778.9 ± 60.0 °C (Predicted)	[2]
Density	1.673 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	289.2 ± 27.8 °C (Predicted)	[2]
LogP	0.08 (Predicted)	[2]
Purity (Typical)	≥98% (HPLC)	[1][4]
Storage	2-8°C, sealed, dry, ventilated environment. Long-term (powder): -20°C.	[1][6]

Spectroscopic Data

Detailed experimental spectral data for **Lucidin 3-O-glucoside** is not widely available in public literature. The following information is based on published data and extrapolations from structurally similar compounds[1][8].

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the anthraquinone core, a singlet for the hydroxymethyl protons, an anomeric proton signal (doublet) for the glucose unit, and a series of signals in the carbohydrate region for the other glucose protons[1][8].
 - ¹³C NMR: Expected signals include those for the quinone carbonyls, aromatic carbons, the hydroxymethyl carbon, and the anomeric and other carbons of the glucose moiety[1][8].

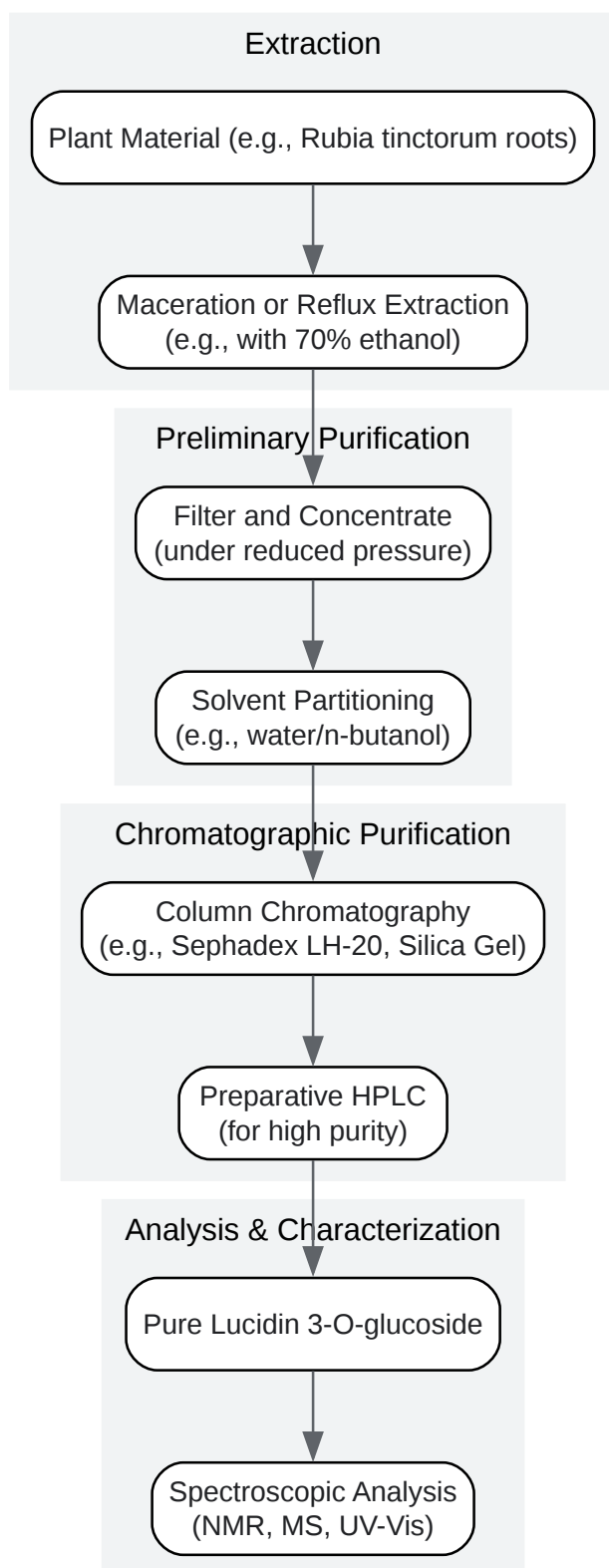
- Mass Spectrometry (MS):
 - High-resolution electrospray ionization (ESI-MS) is a key technique for its characterization. In positive ion mode, a protonated molecule $[M+H]^+$ is observed at an m/z of approximately 433.1129[8]. In negative ion mode, a deprotonated molecule $[M-H]^-$ at m/z 431.1 is expected[1].
 - Tandem MS (MS/MS) analysis would likely show a characteristic fragmentation pattern involving the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the lucidin aglycone (m/z 269.0)[1].
- UV-Vis Spectroscopy: The UV-Vis spectrum is characteristic of the anthraquinone chromophore, providing information about the electronic transitions within the molecule[8].

Experimental Protocols & Methodologies

The following sections detail generalized protocols that can be adapted for the isolation, analysis, and biological assessment of **Lucidin 3-O-glucoside**.

Isolation and Purification from Plant Material

This workflow outlines the general steps for extracting and purifying **Lucidin 3-O-glucoside** from a natural source like *Rubia tinctorum* roots[1].



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Caption: General workflow for the isolation and characterization of **Lucidin 3-O-glucoside**.

- Extraction: Plant material is extracted with a suitable solvent, such as ethanol. Extraction under reflux may increase yield but can also lead to the formation of byproducts[1].
- Preliminary Purification: The crude extract is concentrated, and solvent-solvent partitioning is used to separate compounds by polarity. Glycosides like **Lucidin 3-O-glucoside** will preferentially move to the more polar phase (e.g., n-butanol)[1].
- Chromatographic Purification: The enriched fraction is subjected to column chromatography. Final purification to achieve high purity ($\geq 98\%$) is typically performed using preparative High-Performance Liquid Chromatography (HPLC)[1].
- Characterization: The structure and identity of the purified compound are confirmed using spectroscopic methods.

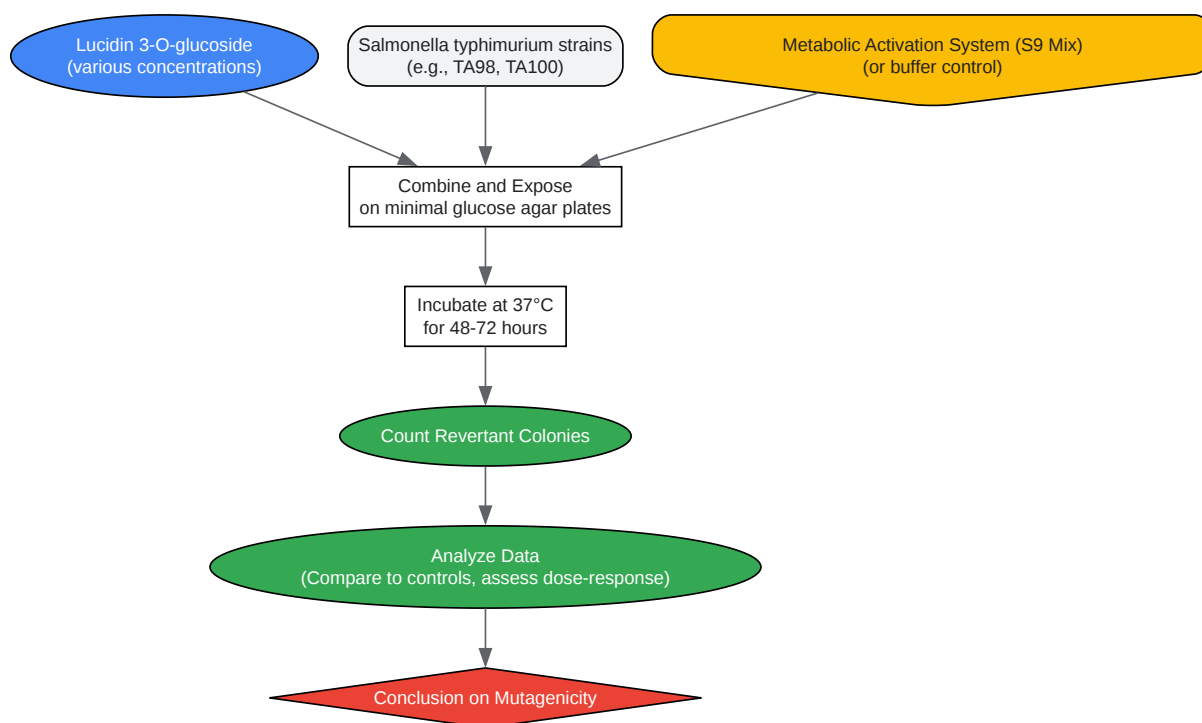
Analytical HPLC Method

An established HPLC method for the analysis of anthraquinones can be adapted for **Lucidin 3-O-glucoside**[1].

- Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μm)[1].
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[1].
- Flow Rate: ~ 1.0 mL/min[1].
- Detection: UV-Vis detector at 254 nm or a Diode Array Detector (DAD)[1].

Genotoxicity Assessment (Ames Test)

Due to the known genotoxic effects of the aglycone lucidin, assessing the mutagenic potential of **Lucidin 3-O-glucoside** is critical[9]. The Ames test is a standard initial assay[9].



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Caption: Logical workflow for the bacterial reverse mutation (Ames) test.

- Strain Selection: Histidine-requiring strains of *Salmonella typhimurium* are used[9].
- Metabolic Activation: The assay is run with and without an S9 fraction from rat liver to simulate mammalian metabolism, which can convert the glycoside to its active aglycone[9].
- Exposure & Incubation: Bacteria are exposed to the test compound on a histidine-lacking medium and incubated[9].

- Analysis: A positive result (a significant increase in revertant colonies compared to the control) indicates mutagenic potential[9].

Biological Activity and Signaling Pathways

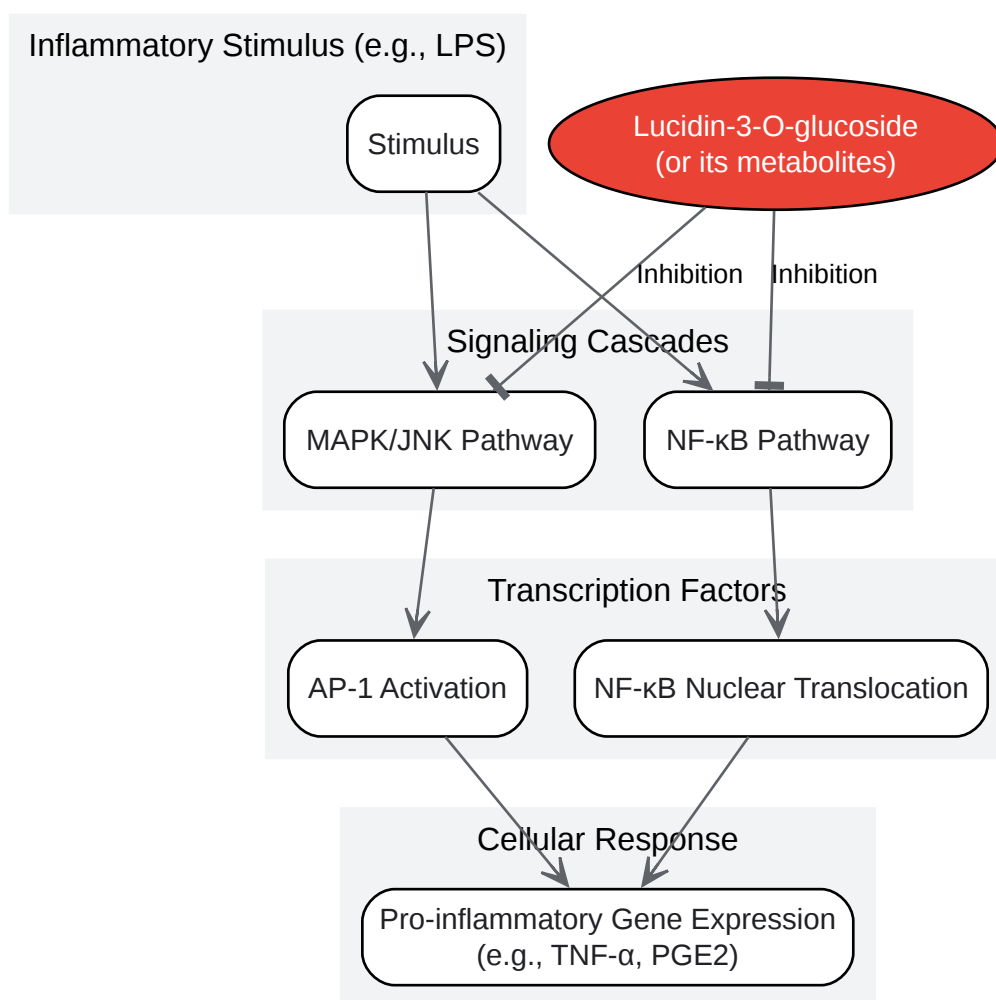
Direct research on the signaling pathways modulated by **Lucidin 3-O-glucoside** is scarce[1][3]. However, data from related compounds provide a basis for potential mechanisms of action.

Genotoxicity and Metabolism

The primary concern for **Lucidin 3-O-glucoside** is its potential genotoxicity. It can be hydrolyzed by glycosidases to release the aglycone, lucidin. Lucidin can be further metabolized into reactive intermediates that form DNA adducts, a key event in carcinogenesis[9]. This metabolic activation is a critical consideration in any toxicological assessment.

Proposed Anti-Inflammatory Signaling Pathway

While not demonstrated for **Lucidin 3-O-glucoside** itself, the related compound lucidone has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways[10]. It is plausible that Lucidin or its glucoside could interact with similar targets.



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Caption: Proposed inhibitory action on inflammatory signaling pathways.

This diagram illustrates a potential mechanism where Lucidin-3-O-glucoside or its metabolites could inhibit the MAPK/JNK and NF-κB pathways, which are central to the inflammatory response^[10]. This would lead to a downstream reduction in the expression of pro-inflammatory genes. However, this remains speculative and requires direct experimental validation for **Lucidin 3-O-glucoside**.

Conclusion

Lucidin 3-O-glucoside is an anthraquinone glycoside with defined physicochemical properties. While comprehensive biological and spectroscopic data are still limited, existing information and data from related compounds provide a solid foundation for further research.

The primary area of concern remains its potential genotoxicity following metabolic activation to its aglycone, lucidin. The provided protocols offer standardized methodologies for its analysis and bioactivity screening. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological and toxicological profile.

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